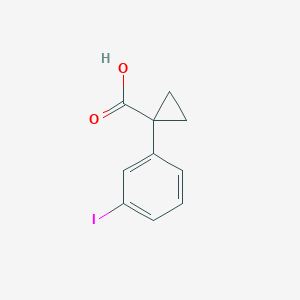

1-(3-Iodophenyl)cyclopropanecarboxylic acid

Description

Properties

CAS No. |

124276-85-3 |

|---|---|

Molecular Formula |

C10H9IO2 |

Molecular Weight |

288.08 g/mol |

IUPAC Name |

1-(3-iodophenyl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C10H9IO2/c11-8-3-1-2-7(6-8)10(4-5-10)9(12)13/h1-3,6H,4-5H2,(H,12,13) |

InChI Key |

SXMQFQMUDWKMMN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2=CC(=CC=C2)I)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclopropanation of 3-Iodostyrene Derivatives

One common approach involves the cyclopropanation of 3-iodostyrene or its derivatives using carbene precursors such as diazo compounds or Simmons–Smith reagents. The reaction proceeds via the formation of a metal-carbene intermediate that inserts into the double bond of the styrene to form the cyclopropane ring.

- Reagents:

- Diazomethane or ethyl diazoacetate as carbene sources

- Zinc-copper couple or diiodomethane with zinc-copper couple (Simmons–Smith reaction)

- Conditions:

- Mild temperatures (0–40 °C) to avoid dehalogenation of the iodine substituent

- Inert atmosphere (nitrogen or argon) to prevent oxidation

- Outcome:

- Formation of 1-(3-iodophenyl)cyclopropane derivatives with high stereoselectivity

Conversion to Carboxylic Acid

Following cyclopropanation, the intermediate bearing a functional group amenable to oxidation or hydrolysis is converted into the carboxylic acid.

- Methods include:

- Hydrolysis of esters derived from cyclopropanecarboxylate intermediates under acidic or basic conditions

- Oxidation of aldehyde or alcohol intermediates to carboxylic acid using mild oxidants such as potassium permanganate or iron-catalyzed aerobic oxidation

- Example:

One-Pot or Multi-Step Synthesis from Halogenated Precursors

Some advanced methods streamline the synthesis by combining steps:

Representative Synthetic Route (Literature-Based)

Research Findings and Analysis

-

- The iron-catalyzed aerobic oxidation method achieves high yields at room temperature with mild conditions, suitable for sensitive iodine-substituted aromatics.

- Zinc-mediated cyclopropanation with dibromopropionic acid derivatives offers a one-pot synthesis, reducing steps and improving overall efficiency.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclopropanation via Diazomethane or Simmons–Smith | Diazomethane, Zn-Cu, CH2I2 | Mild temp, inert atmosphere | High stereoselectivity, preserves iodine | Requires handling of diazo compounds (hazardous) |

| Zinc-mediated cyclopropanation with dibromopropionic acid | Zinc, CuCl, dibromopropionic acid | Nitrogen atmosphere, reflux | One-pot synthesis, cost-effective | Requires careful control of temperature and atmosphere |

| Iron-catalyzed aerobic oxidation of aldehydes | Fe(NO3)3·9H2O, O2, MeCN | Room temp, aerobic | Mild, efficient, scalable | Limited to oxidation step, requires aldehyde precursor |

Chemical Reactions Analysis

Types of Reactions

1-(3-Iodophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes and reduction to form alcohols.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.

Coupling Reactions: Palladium catalysts and boron reagents are commonly employed in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropane derivatives, while coupling reactions can produce complex biaryl compounds .

Scientific Research Applications

Chemistry

1-(3-Iodophenyl)cyclopropanecarboxylic acid serves as a crucial building block in organic synthesis. It is utilized in the formation of cyclopropane-containing compounds and can undergo:

- Substitution Reactions : The iodine atom can be replaced with other functional groups.

- Oxidation and Reduction : Transformations to ketones or aldehydes through oxidation, and to alcohols via reduction.

- Coupling Reactions : Participation in Suzuki-Miyaura coupling to form carbon-carbon bonds.

Biology

The compound has garnered attention for its potential biological activity. Research indicates that it can inhibit enzymes involved in critical biochemical pathways:

- Enzyme Inhibition : Particularly targets O-Acetylserine Sulfhydrylase (OASS), an enzyme in the cysteine biosynthetic pathway. Inhibition of OASS can reduce antibiotic resistance in bacteria, enhancing the efficacy of conventional antibiotics .

- Antibiotic Synergy : When used alongside antibiotics like colistin, it demonstrates synergistic effects against resistant bacterial strains .

Medicine

Ongoing research is exploring its potential as a pharmaceutical intermediate or active ingredient:

- Therapeutic Applications : Its ability to inhibit specific enzymes may lead to new treatments for diseases associated with cysteine biosynthesis. This includes conditions like metabolic syndrome and various inflammatory diseases .

Industry

The compound is also being investigated for its applications in developing new materials and chemical processes, particularly where cyclopropane derivatives are beneficial.

Case Studies and Research Findings

Recent studies have highlighted the following key findings regarding the biological activity and potential applications of this compound:

- Inhibitory Potential : Significant inhibitory effects on enzymes critical for cysteine biosynthesis were observed.

- Antibiotic Synergy : Enhanced efficacy of antibiotics against resistant strains when used as an adjuvant.

- Binding Affinity : Strong binding affinity due to halogen interactions, which can be exploited for drug design purposes .

Mechanism of Action

The mechanism of action of 1-(3-iodophenyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The cyclopropane ring and carboxylic acid group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The iodine atom can also play a role in halogen bonding and other interactions .

Comparison with Similar Compounds

Key Points :

- Electron-donating groups (e.g., -OCH₃) improve yields by stabilizing intermediates, while electron-withdrawing halogens (Cl, Br, I) may slow reactions .

- Steric bulk (e.g., iodine) can hinder cyclopropanation, necessitating optimized conditions .

Physical Properties

Melting points and solubility vary with substituent size and polarity:

Key Points :

Metabolic Pathways

Cyclopropanecarboxylic acids are metabolized via activation to a derivative (e.g., cyclopropanecarboxylate-X) followed by ring cleavage to γ-hydroxybutyric acid (GHB) . Substituents influence these steps:

- Electron-withdrawing groups (e.g., Cl, I) : May slow activation due to reduced nucleophilicity.

- Bulkier groups (e.g., I) : Could hinder enzyme binding, delaying conversion to GHB .

Key Finding :

- Carnitine is implicated in the activation step for cyclopropanecarboxylic acid metabolism, suggesting that iodine’s steric effects might alter carnitine-mediated transport .

Spectral and Analytical Data

NMR and IR Profiles

Biological Activity

1-(3-Iodophenyl)cyclopropanecarboxylic acid is an organic compound notable for its unique structural features, including a cyclopropane ring and a 3-iodophenyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor in various biochemical pathways. This article explores the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

Chemical Structure and Properties

- Molecular Formula : CHI O

- Molecular Weight : Approximately 288.084 g/mol

- Structural Features : The presence of the iodine atom in the 3-position of the phenyl ring enhances its reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of 1-(3-Iodophenyl)cyclopropanecarboxylic acid is primarily attributed to its ability to interact with specific biological targets, potentially acting as an enzyme inhibitor. Studies suggest that compounds with cyclopropane rings can inhibit enzymes involved in inflammatory processes and other diseases. The halogen bonding interactions facilitated by the iodine atom may enhance binding affinity to these targets.

Enzyme Inhibition

Research indicates that this compound can inhibit enzymes involved in cysteine biosynthesis. For example, it has been shown to target O-Acetylserine Sulfhydrylase (OASS), a key enzyme in the cysteine biosynthetic pathway. The inhibition of this enzyme can lead to reduced antibiotic resistance in bacterial populations, thereby enhancing the efficacy of conventional antibiotics at lower doses .

Case Studies

Several studies have investigated the pharmacological potential of 1-(3-Iodophenyl)cyclopropanecarboxylic acid:

-

Inhibition of OASS Isoforms :

- A study demonstrated that derivatives of cyclopropane carboxylic acids, including 1-(3-Iodophenyl)cyclopropanecarboxylic acid, exhibited significant inhibitory activity against both OASS-A and OASS-B isoforms in Salmonella enterica serovar Typhimurium.

- The most potent derivative showed low nanomolar activity, indicating its potential as a therapeutic agent against antibiotic-resistant bacteria .

-

Molecular Docking Studies :

- Molecular docking simulations have revealed that 1-(3-Iodophenyl)cyclopropanecarboxylic acid binds effectively to the active site of OASS, suggesting a competitive inhibition mechanism. This binding mode is crucial for understanding its pharmacodynamics and optimizing its structure for enhanced activity.

Comparative Analysis with Related Compounds

To better understand the unique properties of 1-(3-Iodophenyl)cyclopropanecarboxylic acid, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(3-Bromophenyl)cyclopropanecarboxylic acid | Similar cyclopropane structure with bromine | Different reactivity due to bromine's lower electronegativity |

| 1-(4-Iodophenyl)cyclopropanecarboxylic acid | Iodine substitution at the para position | Different steric hindrance and electronic effects on reactivity |

| Cyclopropanecarboxylic acid derivatives | General class with varying substituents | Diverse chemical properties and biological activities |

The meta position substitution of iodine in 1-(3-Iodophenyl)cyclopropanecarboxylic acid is hypothesized to influence both its chemical reactivity and biological activity compared to other derivatives.

Research Findings Summary

The following key findings summarize the biological activity and potential applications of 1-(3-Iodophenyl)cyclopropanecarboxylic acid:

- Inhibitory Potential : Demonstrates significant inhibitory effects on enzymes critical for cysteine biosynthesis.

- Antibiotic Synergy : Enhances the efficacy of antibiotics against resistant bacterial strains when used as an adjuvant.

- Binding Affinity : Exhibits strong binding affinity due to halogen interactions, which can be exploited for drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.